

An In-Depth Technical Guide to the Solubility of 2'-Hydroxy-5'-isopropylacetophenone

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Compound of Interest

Compound Name: 2'-Hydroxy-5'-
isopropylacetophenone

Cat. No.: B167516

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Abstract

This technical guide provides a comprehensive analysis of the solubility of **2'-Hydroxy-5'-isopropylacetophenone** (CAS No. 1634-36-2), a key intermediate in various chemical syntheses. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for researchers, chemists, and drug development professionals. We will explore the physicochemical properties of the compound, present its expected solubility profile based on the principle of "like dissolves like," detail a robust experimental protocol for quantitative solubility determination, and discuss the critical factors influencing its dissolution.

Introduction and Scientific Context

2'-Hydroxy-5'-isopropylacetophenone, also known as 2-Acetyl-4-isopropylphenol, is an aromatic ketone with a phenolic hydroxyl group. Its molecular structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. For process chemists and formulation scientists, solubility data is not merely a physical constant but a critical variable that influences:

- **Reaction Kinetics:** In solution-phase reactions, reactants must be adequately dissolved for efficient molecular interaction.
- **Purification:** Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.
- **Product Formulation:** For applications in drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide provides the foundational knowledge and actionable protocols to effectively work with **2'-Hydroxy-5'-isopropylacetophenone** in a laboratory setting.

Physicochemical Properties of 2'-Hydroxy-5'-isopropylacetophenone

Understanding the molecular structure and inherent properties of **2'-Hydroxy-5'-isopropylacetophenone** is the first step in predicting and explaining its solubility.

Property	Value	Source(s)
CAS Number	1634-36-2	[1][2][3]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1][2][3]
Molecular Weight	178.23 g/mol	[1][2][3]
Appearance	Liquid (at room temperature)	[4]
Boiling Point	258 °C	[1][3]
Flash Point	107 °C	[1][3]
Density	~1.051 g/cm ³	[3]

The molecule's structure consists of a polar acetophenone head with a hydroxyl group capable of hydrogen bonding, and a non-polar tail composed of a benzene ring and an isopropyl group. This amphipathic nature is the primary determinant of its solubility characteristics. The phenolic hydroxyl group also imparts weak acidity to the molecule.

Solubility Profile: Theory and Expectations

While extensive quantitative solubility data for **2'-Hydroxy-5'-isopropylacetophenone** is not widely published, we can reliably predict its behavior using the fundamental chemical principle of "similia similibus solvuntur" or "like dissolves like."

- **Non-Polar Solvents** (e.g., Hexane, Toluene): The large non-polar surface area, attributed to the benzene ring and isopropyl group, suggests moderate to good solubility in non-polar solvents.
- **Polar Aprotic Solvents** (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can engage in dipole-dipole interactions with the ketone group and are expected to be effective solvents. Related phenolic compounds are known to be soluble in acetone and ethanol.[5]
- **Polar Protic Solvents** (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with both the hydroxyl and ketone groups. Therefore, high solubility is expected. For instance, the related 2'-Hydroxyacetophenone is soluble in ethanol, DMSO, and dimethylformamide.[6]
- **Aqueous Solubility (Water)**: The molecule's significant hydrocarbon character will likely make it sparingly soluble or practically insoluble in water at neutral pH. Similar phenolic compounds, such as 4-isopropyl-3-methylphenol, are insoluble in water.[5] However, its solubility is expected to be highly dependent on pH.

The following diagram illustrates the expected solubility based on solvent-solute interactions.

Caption: Predicted solubility based on solvent-solute interactions.

Factors Influencing Solubility

Solvent Polarity

As discussed, the polarity of the solvent is the most critical factor. A solvent that matches the mixed polarity of **2'-Hydroxy-5'-isopropylacetophenone** will be most effective. Organic solvents like ethanol, which have both polar (hydroxyl group) and non-polar (ethyl group) characteristics, are excellent candidates.

Temperature

For most solid and liquid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs energy. Increasing the temperature provides the energy needed to overcome the intermolecular forces in the solute and solvent. This principle is key to purification by recrystallization.

pH (Aqueous Systems)

The phenolic hydroxyl group is weakly acidic. In aqueous solutions, the pH has a profound effect on the solubility of phenolic compounds.^{[7][8]}

- At low or neutral pH ($\text{pH} < \text{pKa}$): The molecule exists predominantly in its neutral, protonated form, which is less polar and thus has very low water solubility.^{[9][10]}
- At high pH ($\text{pH} > \text{pKa}$): The hydroxyl group is deprotonated to form the corresponding phenolate anion. This ionic species is significantly more polar than the neutral molecule and, as a result, exhibits much higher solubility in water.^[9]

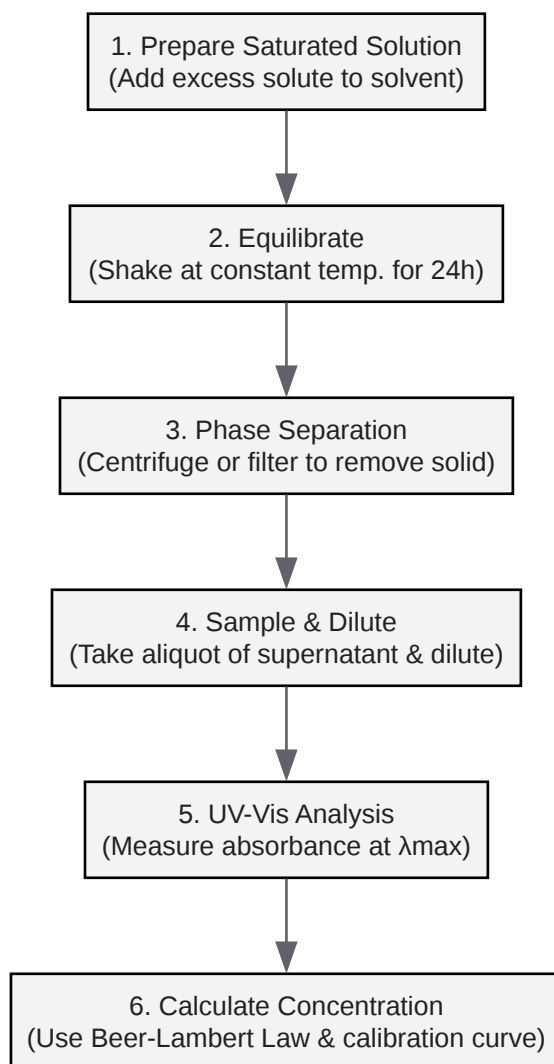
This relationship is crucial for extraction procedures, where the compound can be moved between aqueous and organic phases by simply adjusting the pH.

Caption: Influence of pH on the ionization and aqueous solubility.

Experimental Protocol: Quantitative Solubility Determination

To obtain precise, quantitative data, a standardized experimental procedure is required. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.^{[11][12]} This protocol is coupled with UV-Vis spectrophotometry for quantification, as acetophenone derivatives have a strong characteristic UV absorbance.^{[13][14]}

Workflow Overview



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Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

- Prepare a Stock Solution: Accurately weigh a known mass of **2'-Hydroxy-5'-isopropylacetophenone** and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
- Create Standards: Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.

- **Measure Absorbance:** Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}). For acetophenone, this is typically around 240-280 nm.[\[13\]](#)[\[14\]](#)[\[15\]](#) A solvent blank should be used to zero the instrument.
- **Plot Curve:** Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and pass through the origin. Calculate the equation of the line ($y = mx + c$), which correlates absorbance with concentration.

Part B: Shake-Flask Solubility Measurement[\[16\]](#)[\[17\]](#)

- **Prepare Saturated Solution:** Add an excess amount of **2'-Hydroxy-5'-isopropylacetophenone** to a known volume of the solvent in a sealed glass flask or vial. The presence of undissolved solute is essential to ensure saturation.
- **Equilibration:** Place the sealed flask in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 hours).[\[11\]](#)
- **Phase Separation:** After equilibration, allow the flask to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of solid particles, withdraw a sample from the supernatant and filter it through a 0.45 μm syringe filter or centrifuge it at high speed.
- **Dilution and Analysis:** Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring its absorbance into the linear range of your calibration curve.
- **Quantification:** Measure the absorbance of the diluted sample at the same λ_{max} .
- **Calculation:**
 - Use the equation from the calibration curve to determine the concentration of the diluted sample.
 - Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution. This value is the solubility of **2'-Hydroxy-5'-isopropylacetophenone** in that solvent at the specified temperature.

Conclusion

The solubility of **2'-Hydroxy-5'-isopropylacetophenone** is governed by its amphipathic chemical structure. It is predicted to be highly soluble in polar organic solvents (both protic and aprotic) and moderately soluble in non-polar organic solvents. Its aqueous solubility is expected to be low at neutral pH but will increase significantly under alkaline conditions due to the formation of a water-soluble phenolate salt. For precise quantitative needs, the shake-flask method coupled with UV-Vis spectrophotometric analysis provides a robust and reliable protocol. This guide equips researchers with both the theoretical understanding and the practical tools necessary to confidently manage and manipulate the solubility of this versatile chemical intermediate.

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